1,6-Bis(4-propoxyphenyl)hexane-1,6-dione

Description

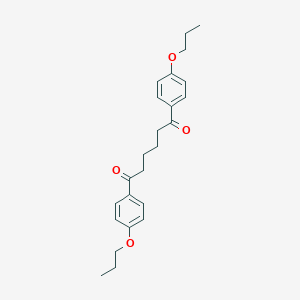

Structure

2D Structure

3D Structure

Properties

CAS No. |

88167-06-0 |

|---|---|

Molecular Formula |

C24H30O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

1,6-bis(4-propoxyphenyl)hexane-1,6-dione |

InChI |

InChI=1S/C24H30O4/c1-3-17-27-21-13-9-19(10-14-21)23(25)7-5-6-8-24(26)20-11-15-22(16-12-20)28-18-4-2/h9-16H,3-8,17-18H2,1-2H3 |

InChI Key |

YZBLTPXUMRLDJX-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,6 Bis 4 Propoxyphenyl Hexane 1,6 Dione

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 1,6-Bis(4-propoxyphenyl)hexane-1,6-dione reveals several logical disconnection points. The most apparent strategy involves breaking the two carbon-carbon bonds between the aromatic rings and the hexane-1,6-dione backbone. This leads to two key synthons: a nucleophilic 4-propoxyphenyl anion equivalent and a dielectrophilic hexane-1,6-dione equivalent.

The primary disconnection approach points towards a Friedel-Crafts acylation reaction. In this forward sense, propoxybenzene (B152792) would act as the nucleophilic aromatic compound, and adipoyl chloride, a derivative of adipic acid, would serve as the diacylating agent. This approach is attractive due to the commercial availability of both starting materials.

Alternative disconnection strategies could involve forming the ether linkages in the final step. This would require the synthesis of 1,6-bis(4-hydroxyphenyl)hexane-1,6-dione, which could then be alkylated with a propyl halide. However, the synthesis of the dihydroxylated precursor might present its own challenges. Another less common approach could involve the construction of the hexanedione chain itself through coupling reactions.

Classical and Modern Synthetic Routes

Several synthetic routes can be envisioned for the preparation of this compound, leveraging both classical and modern organic chemistry reactions.

Ester Condensation Approaches

While less common for the direct synthesis of diarylalkanediones, ester condensation reactions like the Claisen condensation could theoretically be employed. masterorganicchemistry.comyoutube.com This would involve the reaction of an ester of 4-propoxybenzoic acid with a diester, such as dimethyl adipate, in the presence of a strong base. nih.gov The resulting β-keto ester would then require subsequent hydrolysis and decarboxylation to yield the desired diketone. This multi-step process and the potential for side reactions often make it a less efficient route compared to direct acylation methods. researchgate.net

Friedel-Crafts Acylation Variations

The Friedel-Crafts acylation is the most direct and widely applicable method for the synthesis of aromatic ketones and, by extension, diarylalkanediones. sigmaaldrich.comwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comacs.org

In the context of synthesizing this compound, the reaction would involve the diacylation of propoxybenzene with adipoyl chloride. The propoxy group is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the position para to the propoxy group, leading to the desired 1,4-disubstituted product. youtube.com

Table 1: Key Reagents in Friedel-Crafts Acylation

| Reagent | Role |

| Propoxybenzene | Aromatic Substrate (Nucleophile) |

| Adipoyl Chloride | Acylating Agent (Electrophile Precursor) |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst |

| Dichloromethane (B109758) (CH₂Cl₂) | Solvent |

The choice of catalyst is crucial. Aluminum chloride (AlCl₃) is a traditional and powerful Lewis acid for this transformation. wikipedia.orgacs.org However, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions. researchgate.net The use of modern catalytic systems, including deep eutectic solvents, has also been explored to facilitate Friedel-Crafts acylations, potentially offering greener and more efficient alternatives. researchgate.net

Advanced Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer an alternative for the formation of the carbon-carbon bonds between the aromatic rings and the ketone functionalities. sigmaaldrich.com This palladium-catalyzed reaction typically couples an organoboron compound with an organohalide. For the synthesis of the target diketone, this could involve the reaction of a di-boronic acid derivative of hexane (B92381) with a 4-propoxy-substituted acyl halide. While powerful, this method requires the synthesis of specialized starting materials, which may make it less practical for large-scale synthesis compared to the more direct Friedel-Crafts approach.

Reaction Mechanism Elucidation and Kinetic Studies

The mechanism of the Friedel-Crafts acylation is well-established. It proceeds through the following key steps: sigmaaldrich.comresearchgate.netrsc.org

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride (adipoyl chloride), making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion for each acyl chloride group.

Electrophilic Aromatic Substitution: The electron-rich propoxybenzene attacks the acylium ion. The aromaticity of the ring is temporarily disrupted, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. This process occurs at both ends of the adipoyl chloride molecule to yield the final diketone.

Kinetic studies of Friedel-Crafts acylations are complex and influenced by factors such as substrate and catalyst concentration, temperature, and solvent polarity. The rate-determining step is generally the attack of the aromatic ring on the acylium ion. For diacylations, the reaction kinetics can be further complicated by the deactivating effect of the first acyl group on the aromatic ring, although in the case of two separate aromatic molecules being acylated, this is not an intramolecular consideration.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound via Friedel-Crafts acylation involves careful control of several parameters to maximize the yield and minimize side products.

Table 2: Optimization of Friedel-Crafts Acylation Conditions

| Parameter | Condition | Rationale |

| Stoichiometry | Excess propoxybenzene | To drive the reaction to completion and minimize side reactions of the diacyl chloride. |

| Catalyst Loading | Typically 2.2-2.5 equivalents of AlCl₃ | A stoichiometric amount of catalyst is often required per acyl group as it complexes with the product ketone. wikipedia.org |

| Temperature | 0 °C to room temperature | Lower temperatures can help to control the reaction's exothermicity and reduce the formation of byproducts. |

| Solvent | Inert solvents like dichloromethane or carbon disulfide | To dissolve the reactants and facilitate the reaction without participating in it. |

| Reaction Time | Varies (typically a few hours) | Monitored by techniques like TLC or GC-MS to determine the point of maximum conversion. |

Key strategies for enhancing the yield include:

Slow Addition: The dropwise addition of adipoyl chloride to the mixture of propoxybenzene and Lewis acid can help to control the reaction rate and prevent localized overheating.

Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvents and reagents is critical.

Work-up Procedure: A careful aqueous work-up is necessary to decompose the catalyst-product complex and isolate the desired diketone. This typically involves quenching the reaction mixture with ice and acid.

Purification: The crude product is often purified by recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Recent research has also explored the use of alternative catalysts and reaction media to improve the efficiency and environmental footprint of Friedel-Crafts acylations. For instance, the use of solid acid catalysts or ionic liquids can simplify product isolation and catalyst recycling. researchgate.net

Green Chemistry Principles in Synthesis of this compound

The traditional synthesis of this compound, while effective, often relies on methodologies that are not environmentally benign. The pursuit of sustainable chemical manufacturing has led to the exploration of greener alternatives for reactions like the Friedel-Crafts acylation. researchgate.netnih.gov These alternatives aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. gctlc.org

A significant focus of green chemistry is the replacement of homogeneous catalysts, such as aluminum chloride, with heterogeneous solid acid catalysts. researchgate.net Solid acids like zeolites, clays, metal oxides, and supported heteropolyacids offer several advantages, including easier separation from the reaction mixture, reduced corrosion and toxicity, and the potential for regeneration and reuse. routledge.comresearchgate.netnih.gov For the synthesis of this compound, employing a solid acid catalyst could streamline the purification process and minimize aqueous waste streams generated during the work-up of traditional methods.

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. chemijournal.com Solvent-free reaction conditions, or the use of greener solvents like ionic liquids, can significantly reduce the environmental impact of a synthetic process. researchgate.netresearchgate.net In the context of the synthesis of this compound, a solvent-free approach would involve reacting propoxybenzene directly with adipoyl chloride in the presence of a solid catalyst. Given that propoxybenzene is a liquid at typical reaction temperatures, it can potentially serve as both the reactant and the solvent.

Furthermore, the principles of atom economy and the use of less hazardous reagents are central to green synthesis. While the Friedel-Crafts acylation itself is an atom-economical carbon-carbon bond-forming reaction, the use of acyl halides like adipoyl chloride results in the formation of hydrogen chloride as a stoichiometric byproduct. masterorganicchemistry.comchemguide.co.uk While challenging, research into alternative acylating agents that avoid the formation of corrosive byproducts is an ongoing area of interest in green chemistry.

The table below presents a comparative overview of a plausible traditional synthesis and a potential green alternative for the preparation of this compound, based on established green chemical methodologies.

Table 1: Comparison of Traditional and Potential Green Synthesis of this compound

| Parameter | Traditional Method | Green Alternative |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | Solid acid catalyst (e.g., Zeolite H-BEA, Montmorillonite K10) nih.gov |

| Solvent | Dichloromethane or other chlorinated solvents tamu.edu | Solvent-free or ionic liquid chemijournal.comresearchgate.net |

| Catalyst Loading | Stoichiometric or excess | Catalytic amount |

| Work-up | Aqueous quench, extraction | Simple filtration of catalyst gctlc.org |

| Catalyst Recyclability | No | Yes researchgate.net |

| Byproducts | HCl, aluminum hydroxide (B78521) waste | HCl (minimized catalyst waste) |

Mechanistic Investigations

The synthesis of this compound via the Friedel-Crafts acylation of propoxybenzene with adipoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. masterorganicchemistry.comchemguide.co.uk

The first step in the mechanism involves the activation of the acylating agent, adipoyl chloride, by the Lewis acid catalyst. The aluminum chloride coordinates to the chlorine atom of one of the acyl chloride groups, polarizing the carbon-chlorine bond and making the carbonyl carbon significantly more electrophilic. youtube.comkhanacademy.orgyoutube.com This initial activation is then followed by the departure of the chlorine to form a highly reactive acylium ion, which is stabilized by resonance with the adjacent carbonyl oxygen.

The electrophilic acylium ion is then attacked by the electron-rich aromatic ring of propoxybenzene. The propoxy group is an ortho-, para-directing activator, meaning it increases the nucleophilicity of the benzene (B151609) ring, particularly at the positions ortho and para to itself. Due to steric hindrance from the propoxy group, the para-position is the favored site of attack. The attack by the pi-electrons of the benzene ring on the acylium ion disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

In the final step of the substitution on one side of the adipoyl chloride, a weak base, such as the AlCl₄⁻ formed in the initial step, removes a proton from the carbon atom bearing the new acyl group. chemguide.co.uk This step restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst, although in reality, the catalyst often forms a complex with the product ketone. This entire process is then repeated at the other end of the adipoyl chloride molecule with a second molecule of propoxybenzene to yield the final product, this compound. A significant amount of catalyst is often required because the Lewis acid can complex with the carbonyl groups of the product, deactivating the catalyst. youtube.com

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1,6 Bis 4 Propoxyphenyl Hexane 1,6 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and conformational details of 1,6-Bis(4-propoxyphenyl)hexane-1,6-dione in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons of the propoxy group are expected to show distinct signals. The methyl (CH₃) protons would appear as a triplet, while the methylene (B1212753) (CH₂) protons adjacent to the oxygen and the other methylene group would each present as a multiplet, likely a sextet and a triplet, respectively, due to spin-spin coupling. The protons of the hexane (B92381) chain would also exhibit characteristic multiplets. Specifically, the methylene groups adjacent to the carbonyl groups are expected to be deshielded and appear at a lower field compared to the other methylene groups in the chain. The aromatic protons on the para-substituted phenyl rings would likely appear as two distinct doublets, characteristic of an AA'BB' spin system.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon would be significantly deshielded, appearing at the downfield end of the spectrum. The carbons of the phenyl ring would show distinct signals, with the carbon attached to the oxygen of the propoxy group and the carbon attached to the carbonyl group having characteristic chemical shifts. The carbons of the propoxy and hexane chains would also be resolved.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | ~7.9 | Doublet |

| Aromatic (ortho to O-CH₂) | ~6.9 | Doublet |

| O-CH₂ (propoxy) | ~4.0 | Triplet |

| CH₂ (adjacent to C=O) | ~3.0 | Triplet |

| Central CH₂ (hexane) | ~1.7 | Multiplet |

| CH₂ (propoxy) | ~1.8 | Sextet |

| CH₃ (propoxy) | ~1.0 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~199 |

| Aromatic C (ipso, attached to C=O) | ~130 |

| Aromatic C (ortho to C=O) | ~130 |

| Aromatic C (ortho to O-CH₂) | ~114 |

| Aromatic C (ipso, attached to O-CH₂) | ~163 |

| O-CH₂ (propoxy) | ~70 |

| CH₂ (adjacent to C=O) | ~38 |

| Central CH₂ (hexane) | ~24 |

| CH₂ (propoxy) | ~22 |

| CH₃ (propoxy) | ~10 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 20-30 |

| β (°) | 90-110 (for monoclinic) |

| Z (molecules per unit cell) | 2 or 4 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₂₄H₃₀O₄), the expected exact mass would be a key piece of data for confirmation. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the elemental composition.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecule could undergo cleavage at various points, with the most probable fragmentations occurring at the bonds adjacent to the carbonyl groups (α-cleavage) and through cleavage of the hexane chain. This would result in fragment ions corresponding to the 4-propoxybenzoyl cation and other related structures. The EPA/NIH Mass Spectral Data Base is a valuable resource for such analyses. govinfo.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 382.21 | [M]⁺ (Molecular Ion) |

| 163.08 | [CH₃CH₂CH₂O-C₆H₄-CO]⁺ |

| 135.04 | [HO-C₆H₄-CO]⁺ |

| 121.06 | [CH₃CH₂CH₂O-C₆H₄]⁺ |

| 77.04 | [C₆H₅]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically appearing around 1680-1700 cm⁻¹. The C-O stretching vibrations of the ether linkage in the propoxy group would be observed in the region of 1250-1000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the hexane and propoxy groups would be seen just below 3000 cm⁻¹.

The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. For instance, the symmetric aromatic ring breathing modes and the C=C stretching vibrations are often strong in the Raman spectrum.

Table 5: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1680-1700 (Strong in IR) |

| Aromatic C=C | Stretch | 1600-1450 (Medium in IR, Strong in Raman) |

| C-O (Ether) | Stretch | 1250-1000 (Strong in IR) |

| Aliphatic C-H | Stretch | 2850-2960 (Medium to Strong in IR and Raman) |

| Aromatic C-H | Stretch | 3000-3100 (Weak to Medium in IR and Raman) |

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The this compound molecule contains two 4-propoxybenzoyl chromophores. The benzene (B151609) ring in conjugation with the carbonyl group constitutes a system that will absorb UV radiation.

The spectrum is expected to show a strong absorption band (π → π* transition) at a wavelength around 280 nm, characteristic of the benzoyl moiety. The presence of the electron-donating propoxy group in the para position is likely to cause a red shift (bathochromic shift) compared to unsubstituted benzoyl groups. A weaker n → π* transition associated with the carbonyl group might be observed at a longer wavelength, around 320 nm, though it may be obscured by the more intense π → π* transition. The NIST WebBook provides UV/Visible spectra for related compounds which can be used for comparison. nist.gov

Table 6: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~280 | > 20,000 |

| n → π | ~320 | < 1000 |

Lack of Publicly Available Research Hinders In-Depth Theoretical Analysis of this compound

This absence of targeted research prevents a thorough and scientifically accurate discussion on the advanced computational insights as requested. The creation of a detailed article focusing on quantum chemical calculations, Density Functional Theory (DFT) for geometry optimization and spectroscopic prediction, Molecular Dynamics (MD) simulations for conformational flexibility, structure-reactivity relationships, and the in silico design of novel analogues is therefore not feasible at this time.

Generating such an article would necessitate access to detailed research findings from studies that have specifically investigated this compound using these computational methods. Without this foundational data, any attempt to provide an in-depth analysis would be speculative and would not meet the required standards of scientific accuracy and detail.

While general principles of computational chemistry could be discussed, applying them specifically to this compound without supporting literature would lead to unsubstantiated claims. The scientific community has not yet published the specific theoretical and computational chemistry insights required to construct the requested article.

Therefore, until such research is conducted and published, a detailed and authoritative article on the theoretical and computational chemistry of this compound cannot be responsibly generated.

Synthesis and Theoretical Structure Reactivity/structure Property Relationship Sar/spr Studies of 1,6 Bis 4 Propoxyphenyl Hexane 1,6 Dione Derivatives and Analogues

Synthesis and Characterization of Structural Analogues and Homologues

The synthesis of structural analogues of 1,6-Bis(4-propoxyphenyl)hexane-1,6-dione can be achieved through various established chemical reactions. A common method involves the Friedel-Crafts acylation, where a substituted benzene (B151609) ring reacts with a dicarboxylic acid chloride in the presence of a Lewis acid catalyst. For instance, the reaction of 1,3-dimethoxybenzene (B93181) or 1,4-dimethoxybenzene (B90301) with adipoyl chloride has been shown to produce a range of new and known compounds. researchgate.net Spectroscopic methods such as NMR (including DEPT, COSY, HMQC, and HMBC experiments) and X-ray diffraction are crucial for the characterization of these newly synthesized compounds. researchgate.net

Homologues of this compound, which differ in the length of the alkane chain, can also be synthesized. For example, C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives have been synthesized with a 1,6-hexylene spacer. mdpi.com The synthesis of such homologues allows for a systematic study of how the chain length influences the molecule's properties.

Here is an interactive data table summarizing the synthesis of some analogues:

Table 1: Synthesis of Analogues of this compound| Starting Material 1 | Starting Material 2 | Product |

|---|---|---|

| 1,3-Dimethoxybenzene | Adipoyl chloride | 1,6-Bis(2,4-dimethoxyphenyl)hexane-1,6-dione |

| 1,4-Dimethoxybenzene | Adipoyl chloride | 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione |

| Propoxybenzene (B152792) | Adipoyl chloride | This compound |

Introduction of Functional Group Modifications and Their Synthetic Strategies

The introduction of various functional groups onto the this compound scaffold can significantly alter its chemical and physical properties. For example, the reduction of the ketone groups to hydroxyl groups can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4). researchgate.net This reaction is often regioselective, leading to the formation of the corresponding diol in high yield. researchgate.net

Another important modification is the introduction of bromine atoms onto the aromatic rings. Molecular bromine can react with electron-rich aromatic rings, leading to the formation of brominated derivatives. researchgate.net The position of bromination can be controlled by the reaction conditions and the directing effects of the existing substituents.

Furthermore, the synthesis of phenol (B47542) derivatives from related structures like 1,6-bis(dimethoxyphenyl)hexane-1,6-dione has been reported, highlighting the potential for creating a diverse library of compounds with varying functionalities. researchgate.net These modifications are key to exploring the structure-activity relationships of this class of compounds.

Theoretical Considerations of Substituent Effects on Reactivity and Electronic Structure

The electronic and geometric properties of substituents have a significant influence on the reactivity and electronic structure of the parent molecule. researchgate.net For instance, the presence of electron-donating groups, such as the propoxy groups in this compound, increases the electron density on the aromatic rings, making them more susceptible to electrophilic substitution reactions.

Computational methods, such as Density Functional Theory (DFT), can be employed to study these effects. DFT calculations can provide insights into the electronic properties, such as the dipole moment and the distribution of electron density within the molecule. For example, in a study of structurally related pyran-2,4-dione derivatives, DFT calculations were used to compute their electronic properties and NMR spectra, showing excellent correlation with experimental data. mdpi.com

Computational SAR/SPR Modeling for Predicted Interactions

Computational Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are powerful tools for predicting the biological activities and physical properties of novel compounds. These models use the chemical structure of a molecule to predict its behavior, thereby guiding the design of new derivatives with desired properties.

For example, in the context of enzyme inhibition, SAR studies can help identify the key structural features required for potent inhibition. The inhibition effects of phenol compounds against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been analyzed, with some molecules showing powerful inhibitory profiles. researchgate.net The number of hydroxyl groups and O-alkyl substituents has been found to play an important role in enhancing antioxidant ability. researchgate.net

Stereochemical Aspects and Chiral Derivative Considerations

The presence of chiral centers in a molecule can lead to the existence of stereoisomers, which may have different biological activities. While this compound itself is achiral, the introduction of chiral substituents or the synthesis of chiral derivatives can open up new avenues for research.

The synthesis of chiral derivatives can be achieved by using chiral starting materials or by employing stereoselective reactions. The characterization of these chiral derivatives would require techniques such as chiral chromatography and circular dichroism spectroscopy. The study of the stereochemical aspects is crucial for understanding the interaction of these molecules with biological targets, which are often chiral themselves.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Dimethoxybenzene |

| 1,4-Dimethoxybenzene |

| Adipoyl chloride |

| 1,6-Bis(2,4-dimethoxyphenyl)hexane-1,6-dione |

| 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione |

| Propoxybenzene |

| Sodium borohydride |

| Acetylcholinesterase |

Reactivity and Transformation Pathways of 1,6 Bis 4 Propoxyphenyl Hexane 1,6 Dione

Nucleophilic and Electrophilic Reactivity of Carbonyl Centers

The two carbonyl groups are the primary sites of reactivity in 1,6-Bis(4-propoxyphenyl)hexane-1,6-dione. The carbon atom of each carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The oxygen atom, with its lone pairs of electrons, is nucleophilic and can be protonated by acids, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Addition: The carbonyl carbons can be attacked by a wide array of nucleophiles. These include organometallic reagents like Grignard and organolithium compounds, which would lead to the formation of tertiary alcohols upon workup. Hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, will reduce the ketones to the corresponding secondary alcohols, yielding 1,6-Bis(4-propoxyphenyl)hexane-1,6-diol.

Electrophilic Reactions: The carbonyl oxygens can act as nucleophiles in the presence of strong electrophiles. For instance, in strongly acidic media, the carbonyl oxygens can be protonated, which is the first step in many acid-catalyzed reactions, such as enolization and cyclization.

The electronic nature of the para-propoxy substituent influences the reactivity of the carbonyl group. The propoxy group is an electron-donating group through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl group. However, this effect is generally modest.

Alpha-Hydrogen Acidity and Enolization Chemistry

The methylene (B1212753) groups adjacent to the carbonyls (the α-carbons) in this compound possess acidic protons. The pKa of α-hydrogens in ketones is typically in the range of 19-21, significantly more acidic than hydrogens on a regular alkane chain (pKa ~50). This increased acidity is due to the stabilization of the resulting conjugate base, the enolate, through resonance, where the negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group. libretexts.orgpressbooks.publibretexts.orgucalgary.ca

The formation of an enolate is a key step in many reactions of ketones. In the presence of a base, this compound can be deprotonated to form an enolate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to the quantitative formation of the enolate. libretexts.orgchadsprep.com Weaker bases, such as hydroxide (B78521) or alkoxides, will establish an equilibrium with a smaller concentration of the enolate. libretexts.org

The enolate can then act as a nucleophile in various reactions, such as alkylation or acylation at the α-carbon. The compound possesses two sets of α-hydrogens, those on the hexane (B92381) chain (at the C2 and C5 positions) and those on the benzylic positions. The benzylic protons are generally more acidic due to the additional resonance stabilization provided by the aromatic ring.

The formation of enolates also leads to keto-enol tautomerism, an equilibrium between the ketone form and the enol form. libretexts.orgpressbooks.pub This equilibrium is typically catalyzed by either acid or base. pressbooks.publibretexts.org For most simple ketones, the keto form is heavily favored. libretexts.org The enol form of this compound can also act as a nucleophile in certain reactions. libretexts.org

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The 1,6-dicarbonyl functionality in this compound makes it a prime candidate for intramolecular cyclization reactions to form five- or six-membered rings, which are thermodynamically favored. libretexts.org

Intramolecular Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo an intramolecular aldol condensation. libretexts.orgyoutube.comyoutube.com This would involve the formation of an enolate at one of the α-carbons, which then attacks the other carbonyl group. Depending on which α-carbon forms the enolate, different ring sizes could potentially be formed. Attack from the C2-enolate onto the C6-carbonyl would lead to a five-membered ring, while attack from a hypothetical C5-enolate onto the C1-carbonyl would also give a five-membered ring. The formation of a six-membered ring via attack from the benzylic position is also a possibility. The reaction conditions can often be tuned to favor a specific product. libretexts.org

Paal-Knorr Synthesis: 1,4-Diketones are well-known precursors for the synthesis of furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgdbpedia.orgalfa-chemistry.comorganic-chemistry.org Although this compound is a 1,6-diketone, it can be envisioned that under certain conditions, it could undergo reactions to form heterocyclic systems. For instance, reaction with a primary amine or ammonia (B1221849) under acidic conditions could potentially lead to the formation of a substituted dihydropyridine (B1217469) or related nitrogen-containing heterocycle, though this is not a classical Paal-Knorr reaction. Reaction with hydrazine (B178648) could yield a pyridazine (B1198779) derivative. rsc.org Similarly, reaction with hydroxylamine (B1172632) could lead to the formation of an oxime or potentially cyclize to form a diazepine (B8756704) derivative. researchgate.net

Reduction and Oxidation Chemistry

Reduction: As mentioned previously, the carbonyl groups of this compound can be readily reduced to secondary alcohols using hydride reagents like sodium borohydride or lithium aluminum hydride. The Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions would reduce the carbonyl groups completely to methylene groups, yielding 1,6-bis(4-propoxyphenyl)hexane.

Oxidation: The oxidation of this compound can proceed via several pathways. The Baeyer-Villiger oxidation, which involves the use of a peroxyacid like m-CPBA, would convert the ketones into esters. organic-chemistry.orgwikipedia.orgnih.govmdpi.comresearchgate.net The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of this reaction. For an aryl alkyl ketone, the aryl group generally has a higher migratory aptitude than a primary alkyl group. Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield the corresponding diester, where an oxygen atom is inserted between the carbonyl carbon and the phenyl ring on both ends of the molecule.

Polymerization Reactions and Mechanisms Utilizing this compound as a Monomer

The bifunctional nature of this compound, possessing two reactive carbonyl groups, makes it a potential monomer for the synthesis of polymers.

Polycondensation Reactions

Polycondensation is a type of polymerization where monomers join together with the loss of a small molecule, such as water or an alcohol. This compound could potentially be used as a monomer in polycondensation reactions. For example, it could react with diols to form polyacetals or with diamines to form polyimines (Schiff bases). researchgate.netresearchgate.netuva.nlpolykey.euspecialchem.com These reactions would involve the nucleophilic addition of the diol or diamine to the carbonyl groups of the diketone. The resulting polymers would incorporate the rigid aromatic and flexible aliphatic segments of the monomer, potentially leading to materials with interesting thermal and mechanical properties.

Radical Polymerization Initiation Potential

While not a typical radical initiator itself, the structure of this compound suggests a potential, albeit indirect, role in radical polymerization. Some ketone-containing compounds, particularly β-diketones, have been shown to be part of initiating systems for free-radical polymerization, often in the presence of an enzyme and an oxidizing agent like hydrogen peroxide. acs.orgacs.org These systems generate radical species that can then initiate the polymerization of vinyl monomers. wikipedia.orgwikipedia.orgresearchgate.net It is conceivable that under specific conditions, this compound could participate in similar redox reactions to generate radicals, although this would be a non-standard application and would require experimental validation.

Controlled Polymerization Strategies

While specific research on the controlled polymerization of this compound is limited, its structure lends itself to several hypothetical polymerization strategies. The development of polymers from this monomer would likely involve its conversion to a more reactive species.

One viable route is through polycondensation reactions. Following the reduction of the ketone groups to alcohols, the resulting diol can be reacted with difunctional monomers such as diacyl chlorides or diisocyanates to form polyesters or polyurethanes, respectively. The flexible hexane and propoxy side chains would be expected to influence the thermal and mechanical properties of the resulting polymers, likely imparting greater flexibility and a lower glass transition temperature compared to their fully aromatic counterparts.

Another potential avenue lies in the synthesis of high-performance polymers like poly(ether ketone)s (PEKs). This would necessitate further functionalization of the aromatic rings, for example, through the introduction of hydroxyl or halogen groups, to create monomers suitable for nucleophilic aromatic substitution polymerization. The inclusion of the flexible hexane spacer is a design element that could lead to enhanced processability of these typically rigid polymers.

The application of modern controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, would require the covalent attachment of a polymerizable moiety, such as a vinyl or acrylate (B77674) group, to the monomer. This would enable the synthesis of well-defined polymer architectures with controlled molecular weight and low dispersity.

Supramolecular Chemistry and Self-Assembly Potential

The amphiphilic nature of this compound, characterized by a nonpolar hexane and propoxy backbone and polar carbonyl groups, suggests a strong propensity for self-assembly into ordered supramolecular structures. Such molecules, often termed bolaamphiphiles, are known to form a variety of aggregates in solution. researchgate.netcanada.ca

The driving forces for the self-assembly of this diketone would be a combination of non-covalent interactions, including hydrophobic effects, π-π stacking of the aromatic rings, and dipole-dipole interactions between the carbonyl groups. In aqueous environments, the hydrophobic parts of the molecule would likely segregate from the water, leading to the formation of aggregates such as micelles, vesicles, or lamellar sheets. mdpi.com The specific morphology of these aggregates would be dependent on factors such as concentration, temperature, and solvent composition.

The rigid aromatic units and the flexible aliphatic chain are key structural features that can also promote liquid crystalline behavior. Many molecules with similar long, rigid cores and flexible termini are known to exhibit mesophases, such as nematic or smectic phases. mdpi.comnih.gov The ability of the aromatic rings to engage in π-π stacking can lead to the formation of columnar structures, which are of interest for their potential in creating materials with anisotropic properties, such as one-dimensional conductivity. researchgate.net The self-assembly of this molecule could lead to the formation of nanofibers, hydrogels, or other complex nanostructures. nih.govresearchgate.net

Interactive Data Table: Potential Supramolecular Assembly of this compound

| Parameter | Potential Value/Behavior | Driving Force |

| Aggregation in Polar Solvents | Formation of micelles, vesicles, or lamellae | Hydrophobic interactions |

| Aggregation in Nonpolar Solvents | Reverse micelles | Dipole-dipole interactions of carbonyl groups |

| π-π Stacking Distance | ~3.5 Å (estimated) | Aromatic ring interactions |

| Liquid Crystalline Phases | Potential for nematic or smectic phases | Anisotropic molecular shape |

| Nanostructure Formation | Nanofibers, nanotubes, or hydrogels | Combination of non-covalent interactions |

Conceptual Applications As Building Blocks and Precursors in Advanced Materials Science and Organic Synthesis

Role in Polymer and Copolymer Synthesis and Design

The bifunctional nature of 1,6-Bis(4-propoxyphenyl)hexane-1,6-dione, with its two ketone groups, positions it as a valuable monomer or precursor for the synthesis of various polymers. The flexible hexane (B92381) chain can impart solubility and lower the glass transition temperature of resulting polymers, while the rigid aromatic groups contribute to thermal stability.

One primary application is in the synthesis of polyimines (also known as Schiff base polymers) through polycondensation reactions with diamines. The reaction of the ketone groups with primary amines would form imine linkages, creating a polymer backbone. The specific properties of the resulting polyimine could be tailored by selecting different diamine comonomers.

Furthermore, the diketone can be catalytically reduced to its corresponding diol, 1,6-Bis(4-propoxyphenyl)hexane-1,6-diol. This diol is a crucial precursor for creating polyesters and polyurethanes. The diol can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to produce polyurethanes. These polymers are significant in industries ranging from coatings and adhesives to elastomers. The related monomer, 1,6-hexanediol (B165255), is a widely utilized intermediate in the industrial production of nylon. google.com Similarly, derivatives like 1,6-hexanediol diglycidyl ether are used to add flexibility and reduce viscosity in epoxy resins. wikipedia.org

| Potential Polymer Type | Reaction | Reactant for Diketone | Key Feature |

| Polyimine | Polycondensation | Diamines | Formation of Schiff base backbone |

| Polyester | Polycondensation | Dicarboxylic Acids | Requires reduction of diketone to diol |

| Polyurethane | Polyaddition | Diisocyanates | Requires reduction of diketone to diol |

Precursor for Advanced Organic Electronic Materials

The electron-rich 4-propoxyphenyl units in this compound suggest its potential as a precursor for materials used in organic electronics. Alkoxy-substituted aromatic compounds are frequently employed in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaics due to their ability to influence the electronic properties and solubility of the final material.

The diketone functionality allows for its conversion into various heterocyclic systems that are foundational to many organic electronic materials. For example, condensation with aromatic diamines like o-phenylenediamine (B120857) can lead to the formation of quinoxaline (B1680401) derivatives. If this reaction is performed in a polymerization context, it can yield polyquinoxalines, a class of high-performance polymers known for their thermal stability and electrical properties. The diketone can also be a building block for synthesizing larger, conjugated molecules through reactions like the Knoevenagel condensation, extending the π-system and tuning the material's HOMO/LUMO energy levels for specific electronic applications.

Building Block for Complex Natural Product and Pharmaceutical Scaffold Synthesis

In synthetic organic chemistry, 1,6-dicarbonyl compounds are classical precursors for the construction of cyclic systems through intramolecular reactions. The hexane-1,6-dione core of the molecule is ideally suited for forming five- or six-membered rings, which are ubiquitous structural motifs in natural products and pharmaceutical agents. nih.gov

An intramolecular aldol (B89426) condensation of this compound could be initiated under basic or acidic conditions. This reaction would lead to the formation of a substituted cyclopentene (B43876) or cyclohexanone (B45756) ring, depending on which α-carbon attacks the opposing carbonyl. This strategy provides a direct route to carbocyclic scaffolds that can be further elaborated into more complex molecular architectures. Such cyclization reactions are a powerful tool in total synthesis. nih.gov The propoxyphenyl substituents can influence the stereochemical outcome of these reactions and serve as handles for subsequent functionalization.

| Cyclization Strategy | Product Type | Relevance |

| Intramolecular Aldol Condensation | Substituted Cyclopentene/Cyclohexanone | Core scaffold for terpenes and steroids |

| Paal-Knorr Synthesis (with amines) | Substituted Pyrrole/Furan/Thiophene | Foundational heterocyclic rings in pharmaceuticals |

Ligand Design in Coordination Chemistry

The two carbonyl oxygen atoms in this compound possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate to metal centers. While not as common as β-diketones, 1,6-diketones can function as flexible bidentate or bridging ligands. The six-carbon aliphatic chain allows the ligand to span longer distances and adopt various conformations, enabling the formation of unique coordination polymers or macrocyclic metal complexes. researchgate.net

For example, the ligand could bridge two metal centers, leading to the formation of one-dimensional or two-dimensional coordination networks. researchgate.net The structure of such polymers would be influenced by the coordination geometry of the metal ion and the flexibility of the hexane backbone. Alternatively, the diketone can be a precursor for more complex multidentate ligands. Reaction of the carbonyl groups with other functionalized molecules can introduce additional donor atoms (N, S, P), creating sophisticated chelating agents for specific metal ions. The synthesis of related bis(amidinato) ligands has shown their utility in stabilizing heavier elements and forming complexes with transition metals like iridium and nickel. nih.gov

Catalytic Applications as a Component or Precursor

While this compound is not intrinsically catalytic, it serves as a valuable precursor for components used in catalysis. Its primary role is as a building block for ligands that, when complexed with a metal, form an active catalyst. As discussed in the context of coordination chemistry, the diketone can be transformed into a variety of multidentate ligands. The electronic properties of these ligands can be fine-tuned by the propoxyphenyl groups, which in turn influences the reactivity and selectivity of the resulting metal catalyst.

Furthermore, the compound is a key substrate in catalytic hydrogenation reactions to produce 1,6-Bis(4-propoxyphenyl)hexane-1,6-diol. The development of efficient catalysts for the selective reduction of ketones to alcohols is a significant area of research. The resulting diol is a valuable chemical intermediate for the polymer industry. The synthesis of the related compound 1,6-hexanediol from biomass-derived materials over heterogeneous catalysts highlights the industrial importance of such catalytic transformations. google.comrsc.org

Future Directions and Emerging Research Avenues for 1,6 Bis 4 Propoxyphenyl Hexane 1,6 Dione

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 1,6-diarylhexane-1,6-diones typically involves Friedel-Crafts acylation, which often relies on stoichiometric amounts of Lewis acids and halogenated solvents, posing environmental concerns. Future research will undoubtedly focus on greener and more sustainable synthetic routes to 1,6-Bis(4-propoxyphenyl)hexane-1,6-dione.

One promising avenue is the adoption of heterogeneous catalysts and solvent-free conditions. For instance, the use of solid acid catalysts, such as zeolites or sulfated zirconia, could replace traditional Lewis acids, facilitating easier separation and catalyst recycling. Moreover, exploring methanesulfonic anhydride (B1165640) as a metal- and halogen-free promoter for Friedel-Crafts acylation presents a greener alternative, minimizing metallic and halogenated waste streams. eurjchem.com The development of catalytic systems based on abundant and non-toxic metals, like ferric hydrogensulfate, for the acylation of alkoxybenzenes also offers a more environmentally benign approach. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound

| Method | Catalyst/Reagent | Advantages | Potential Challenges for this compound |

| Heterogeneous Catalysis | Zeolites, Sulfated Zirconia | Catalyst recyclability, reduced waste | Catalyst deactivation, potential for lower yields |

| Green Friedel-Crafts | Methanesulfonic Anhydride | Metal- and halogen-free, minimal waste | Requires optimization for specific substrates |

| Catalytic Acylation | Ferric Hydrogensulfate | Use of a non-toxic, abundant metal | Requires specific solvents like nitromethane |

| One-Pot Reactions | Various | Increased efficiency, reduced purification steps | Complex reaction optimization |

| Photocatalytic C-H Oxygenation | Eosin Y, Air | Metal-free, mild conditions, uses air as oxidant | Selectivity and yield for the specific substrate |

Exploration of Advanced Functional Materials Based on the Compound's Architecture

The molecular structure of this compound, with its combination of rigid and flexible segments, makes it an excellent candidate for the design of advanced functional materials.

A significant area of exploration is in the field of liquid crystals . The rod-like nature of the propoxyphenyl groups combined with the flexible hexane (B92381) chain could lead to mesophase behavior. organic-chemistry.orgevitachem.com By analogy with other calamitic liquid crystals, it is conceivable that this compound, or its derivatives with longer alkyl chains, could exhibit nematic or smectic phases. researchgate.net The presence of the ketone functionalities also opens the door to creating photoresponsive or electro-optic materials.

Furthermore, the aromatic ketone moieties suggest potential applications in photocatalysis . Aromatic ketones are known to act as photosensitizers, and the long-chain structure of this compound could influence its photophysical properties and photocatalytic activity. acs.orgnih.gov Research could focus on its ability to catalyze organic transformations, such as the deoxygenation of other ketones or the generation of reactive oxygen species for environmental remediation.

Integration into Hybrid Organic-Inorganic Systems

The carbonyl groups and aromatic rings of this compound provide ideal functionalities for its integration into hybrid organic-inorganic systems, leading to materials with combined and enhanced properties.

One exciting direction is the use of this compound as a flexible organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . The flexibility of the hexane chain could impart dynamic properties to the MOF, such as "breathing" effects, which are desirable for applications in gas storage, separation, and sensing. The propoxy groups could also be modified to introduce additional functionalities within the MOF pores.

Another avenue is the creation of functionalized silica-based materials . The compound could be grafted onto the surface of silica (B1680970) nanoparticles or incorporated into a silica matrix via sol-gel processes. Such hybrid materials could find applications in chromatography as stationary phases with unique selectivity, or as platforms for supported catalysis.

Table 2: Potential Hybrid Organic-Inorganic Systems Incorporating this compound

| Hybrid System | Potential Integration Method | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Use as a flexible organic linker | Dynamic porosity, gas storage/separation, catalysis |

| Functionalized Silica | Grafting or co-condensation | Novel chromatographic stationary phases, supported catalysts |

| Clay Intercalation Composites | Intercalation into clay galleries | Modified surface properties, controlled release systems |

Theoretical Prediction of Unexplored Reactivity Pathways

Computational chemistry and theoretical modeling will be invaluable tools for predicting and understanding the behavior of this compound, guiding future experimental work.

Conformational analysis using methods like Density Functional Theory (DFT) can provide insights into the preferred spatial arrangement of the molecule, which is crucial for understanding its packing in the solid state and its interaction with other molecules. This is particularly important for predicting its potential as a liquid crystal or as a host in inclusion compounds.

Excited-state calculations can predict the photophysical properties of the molecule, such as its absorption and emission spectra, and the nature of its excited states (e.g., n-π* vs. π-π* transitions). This information is vital for designing applications in photocatalysis and photochemistry. Theoretical studies can also be employed to investigate the mechanisms of potential reactions, such as cycloadditions or rearrangements, providing a basis for designing novel synthetic transformations.

Multidisciplinary Research Collaborations and Translational Potential

The versatile structure of this compound opens up opportunities for a wide range of multidisciplinary collaborations with significant translational potential.

In polymer chemistry , aromatic ketones are widely used as photoinitiators for radical and cationic polymerization. acs.org The subject compound, with its two ketone functionalities, could act as a crosslinking agent in photocurable coatings, adhesives, and 3D printing resins. Its long-chain, flexible nature could impart specific mechanical properties to the resulting polymers.

In medicinal chemistry , the 1,6-diaryl-1,6-dione scaffold is present in molecules with a range of biological activities. While no specific activity has been reported for this compound, its structure could serve as a starting point for the design of new therapeutic agents. For example, related diaryl-substituted compounds have been investigated as enzyme inhibitors. Collaborations with biologists and pharmacologists could explore the potential of this compound and its derivatives in drug discovery. acs.org

The development of this compound and its derivatives could also have implications for the agrochemical industry , where structurally related compounds have been explored for their biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.